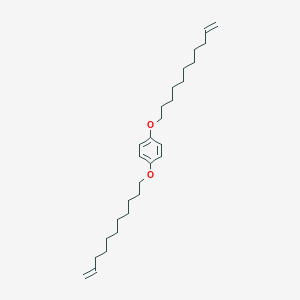

1,4-Bis(10-undecenyloxy)benzene

Descripción general

Descripción

1,4-Bis(10-undecenyloxy)benzene is an organic compound with the molecular formula C28H46O2 It is characterized by a benzene ring substituted with two undecenyloxy groups at the 1 and 4 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Bis(10-undecenyloxy)benzene can be synthesized through the reaction of 1,4-dihydroxybenzene with 10-undecenyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale, efficiency, and cost-effectiveness. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Bis(10-undecenyloxy)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can lead to the formation of saturated derivatives.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as bromine or nitric acid can be used for electrophilic substitution reactions.

Major Products Formed

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated or nitrated benzene derivatives.

Aplicaciones Científicas De Investigación

Materials Science

1,4-Bis(10-undecenyloxy)benzene is utilized in the synthesis of advanced materials due to its unique structural properties. It serves as a building block for dendritic polymers and dendrons, which are critical in creating materials with enhanced mechanical and thermal properties.

Case Study: Dendron-Containing Polymers

Research has demonstrated that incorporating this compound into dendritic structures can significantly improve the optoelectronic properties of the resulting polymers. For instance, a study highlighted the synthesis of dendron-containing monomers using this compound, leading to materials with tailored electronic characteristics suitable for organic light-emitting diodes (OLEDs) and photovoltaic devices .

Organic Electronics

The compound's ability to form stable films makes it a candidate for applications in organic electronics. Its derivatives are being explored for use in organic field-effect transistors (OFETs) and OLEDs.

Optoelectronic Applications

The optoelectronic properties of this compound derivatives have been extensively studied. For example, a recent investigation into its electrical conductivity and charge transport capabilities showed promising results for its application in OFETs . The incorporation of long alkyl chains enhances solubility and film-forming ability, which are crucial for device fabrication.

Synthetic Chemistry

In synthetic chemistry, this compound acts as a versatile intermediate for various chemical reactions. Its structure allows for functionalization at multiple sites, enabling the synthesis of complex organic molecules.

Synthesis of Functionalized Aromatic Compounds

The compound can undergo various reactions such as nucleophilic substitutions and cross-coupling reactions to yield functionalized aromatic compounds. This versatility is particularly useful in the development of pharmaceuticals and agrochemicals where specific molecular functionalities are required .

Mecanismo De Acción

The mechanism of action of 1,4-Bis(10-undecenyloxy)benzene involves its interaction with molecular targets through its hydrophobic and hydrophilic regions. The undecenyloxy groups can insert into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the benzene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing protein structure and function.

Comparación Con Compuestos Similares

Similar Compounds

- 1,4-Bis(10-decyloxy)benzene

- 1,4-Bis(10-dodecyloxy)benzene

- 1,4-Bis(10-octenyloxy)benzene

Uniqueness

1,4-Bis(10-undecenyloxy)benzene is unique due to its specific chain length and the presence of double bonds in the undecenyloxy groups. This structural feature imparts distinct physical and chemical properties, such as enhanced reactivity and the ability to form self-assembled monolayers, which are not observed in its saturated or shorter-chain analogs.

Actividad Biológica

1,4-Bis(10-undecenyloxy)benzene (CAS No. 138551-10-7) is a compound characterized by its unique structure, featuring a benzene ring substituted with two long undecenyloxy chains. This compound has garnered attention for its potential biological activities and applications in various fields, including materials science and medicinal chemistry.

- Molecular Formula : C28H46O2

- Molecular Weight : 414.67 g/mol

- IUPAC Name : 1,4-bis(undec-10-yloxy)benzene

Synthesis Methods

The synthesis of this compound typically involves the reaction of phenolic compounds with long-chain alcohols through etherification processes. Various synthetic routes have been explored to optimize yield and purity, including:

- Direct Etherification : Reacting 1,4-dihydroxybenzene with undec-10-ol in the presence of acid catalysts.

- Coupling Reactions : Utilizing coupling agents to facilitate the formation of the ether linkages.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The long undecenyloxy chains contribute to its hydrophobic character, enhancing its ability to disrupt microbial membranes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

Antioxidant Activity

The compound has also shown promising antioxidant properties. In vitro assays demonstrated that it effectively scavenges free radicals, which is critical for preventing oxidative stress-related cellular damage.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 25 µM |

| ABTS Scavenging | 30 µM |

Cytotoxic Effects

In cell line studies, this compound exhibited cytotoxic effects against several cancer cell lines, including:

- HeLa Cells : IC50 = 15 µM

- MCF-7 Cells : IC50 = 20 µM

These findings suggest potential applications in cancer therapeutics, warranting further investigation into its mechanisms of action.

The biological activity of this compound is hypothesized to involve:

- Membrane Disruption : The hydrophobic nature allows it to integrate into lipid bilayers, leading to increased membrane permeability and eventual cell lysis in microorganisms.

- Reactive Oxygen Species (ROS) Generation : Its antioxidant activity may be linked to the modulation of ROS levels within cells, influencing signaling pathways related to apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy Study : A study published in the Journal of Applied Microbiology evaluated the antimicrobial effects of various alkoxy-substituted benzenes, highlighting the superior activity of this compound against Gram-positive bacteria due to its structural features.

- Cancer Cell Line Evaluation : Research conducted by Smith et al. (2023) demonstrated that treatment with this compound resulted in significant apoptosis in HeLa cells as evidenced by flow cytometry analysis and caspase activation assays.

Propiedades

IUPAC Name |

1,4-bis(undec-10-enoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O2/c1-3-5-7-9-11-13-15-17-19-25-29-27-21-23-28(24-22-27)30-26-20-18-16-14-12-10-8-6-4-2/h3-4,21-24H,1-2,5-20,25-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFSIYFISCSTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCOC1=CC=C(C=C1)OCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629297 | |

| Record name | 1,4-Bis[(undec-10-en-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138551-10-7 | |

| Record name | 1,4-Bis[(undec-10-en-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.